![molecular formula C22H18N4O5S2 B2887140 2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 942008-93-7](/img/structure/B2887140.png)
2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be related to a class of benzimidazole derivatives . These compounds have a 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position . They are evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves reacting a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base . The resultant compound is then hydrolyzed and decarboxylated .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include hydrolysis, decarboxylation, and oxidation .Applications De Recherche Scientifique
Cyclooxygenase-2 (COX-2) Inhibition
This compound has been evaluated for its potential as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme that plays a significant role in the inflammation process and is a target for non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 can provide anti-inflammatory effects without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
Anti-inflammatory Activity
Linked to its COX-2 inhibition properties, the compound has shown promise in in vivo evaluations for anti-inflammatory activity. This suggests its potential use in the treatment of inflammatory diseases such as arthritis, where controlling inflammation is a key aspect of managing the condition .
Ulcerogenic Liability Assessment
The safety profile of the compound includes an assessment of its ulcerogenic liability. This is crucial for any potential therapeutic agent, especially NSAIDs, as they are known to cause gastric ulcers. A compound with low ulcerogenic liability would be advantageous in developing safer anti-inflammatory medications .
Pesticidal Properties
Research has also explored the use of this compound as a pesticidal agent. It has shown favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth. This application could lead to the development of new, more effective pesticides .
Acaricidal Activity
In addition to its insecticidal properties, the compound has displayed acaricidal activity, which means it could be used to control mite populations. This is particularly relevant in agriculture, where mites can be a significant pest, affecting crop yield and quality .
Calcium Ion Release in Insect Neurons
The compound has been studied for its ability to induce the release of calcium ions in insect central neurons. This activity is important for understanding how chemicals can affect insect behavior and could lead to the development of novel insect control strategies .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory mediators known as prostaglandins. It is induced during inflammation, making it a valuable target for anti-inflammatory drugs .
Mode of Action
The compound acts as a selective COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition results in a decrease in the production of these pro-inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins by the action of COX enzymes. By selectively inhibiting COX-2, the compound reduces the production of prostaglandins, particularly those involved in inflammation and pain .
Result of Action
The inhibition of COX-2 and subsequent reduction in prostaglandin production result in anti-inflammatory effects . This can lead to a decrease in symptoms such as pain and swelling associated with inflammatory conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S2/c1-33(30,31)18-8-5-15(6-9-18)12-21(27)25(14-16-4-2-3-11-23-16)22-24-19-10-7-17(26(28)29)13-20(19)32-22/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFKCLQRDKYIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2887058.png)

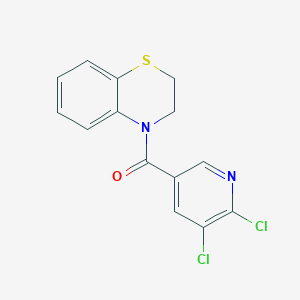
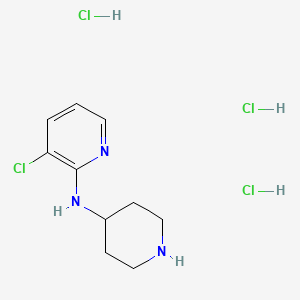
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2887063.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)
![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)
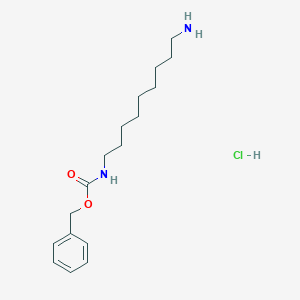

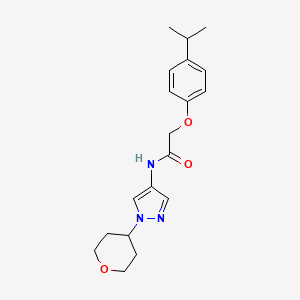
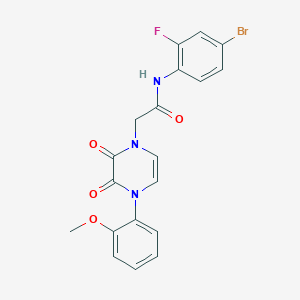
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2887071.png)
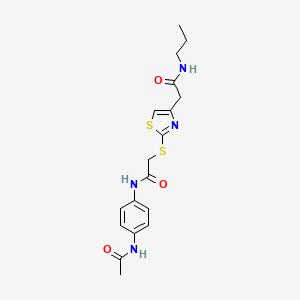
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2887079.png)